2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride

Descripción general

Descripción

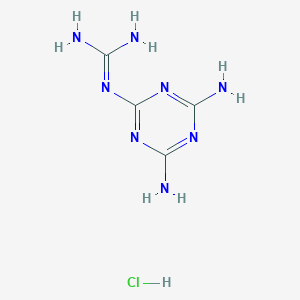

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride is an organic compound with the molecular formula C4H8N8·HCl. It is commonly known for its role as an impurity in metformin hydrochloride, a widely used medication for type 2 diabetes . This compound is characterized by its white crystalline powder form and is slightly soluble in water and other solvents .

Métodos De Preparación

The synthesis of 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Aplicaciones Científicas De Investigación

Pharmaceuticals

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride is primarily noted for its role as an impurity in metformin hydrochloride, a medication widely used for managing type 2 diabetes. Its presence necessitates careful monitoring during the synthesis of metformin to ensure drug safety and efficacy.

Antimicrobial Studies

Research has indicated that this compound possesses potential antimicrobial properties. Studies have explored its effectiveness against various bacterial strains, suggesting it could be valuable in developing new antimicrobial agents .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of nitrogen-containing compounds. It can participate in several chemical reactions typical for guanidine derivatives, including:

- Substitution Reactions : Involving nucleophilic substitutions where amino groups are replaced by other nucleophiles.

- Oxidation and Reduction : The compound can undergo oxidation or reduction depending on the reagents used.

- Condensation Reactions : It can form condensation products with aldehydes and ketones.

Explosives and Propellants

In industrial applications, this compound is utilized in the production of high-energy density explosives and smokeless propellants. Its chemical stability and reactivity make it suitable for these applications.

Mecanismo De Acción

The mechanism of action of 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine involves its interaction with molecular targets and pathways. While specific details may vary, it generally acts by interfering with cellular processes, potentially leading to antimicrobial effects . The exact molecular targets and pathways are subjects of ongoing research.

Comparación Con Compuestos Similares

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine can be compared with other similar compounds, such as:

Metformin Hydrochloride: While metformin is a widely used antidiabetic drug, 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine is an impurity in its production.

Guanidine Derivatives: Other guanidine derivatives may have similar chemical properties but differ in their specific applications and effects.

The uniqueness of 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine lies in its specific structure and its role as an impurity in pharmaceutical compounds, which necessitates careful monitoring and control in drug production .

Actividad Biológica

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride (CAS Number: 2959-04-8) is a compound of interest due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacological applications.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C4H9ClN8 |

| Molecular Weight | 204.621 g/mol |

| Density | 2.26 g/cm³ |

| Boiling Point | 617.1 °C |

| Melting Point | 225 °C |

| Flash Point | 327 °C |

These properties indicate a stable compound with potential for various applications in medicinal chemistry.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that it may act as an inhibitor in certain enzymatic pathways and may exhibit anticancer properties:

- Anticancer Activity : Compounds related to guanidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar triazine-based compounds exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 0.16 to 3.24 µM .

- Histamine Receptor Interaction : Research has explored the interaction of triazine derivatives with histamine receptors, particularly H4 receptors. These interactions suggest a potential role in modulating immune responses and inflammation .

Study 1: Anticancer Efficacy

In a study investigating the cytotoxic effects of triazine derivatives, it was found that compounds similar to this compound displayed significant inhibition of tumor growth in murine models. The compound inhibited triglyceride accumulation in Ehrlich solid tumor models by up to 62% at a dosage of 25 mg/kg . This suggests a potential mechanism for inducing apoptosis in cancer cells.

Study 2: Histamine H4 Receptor Ligands

Another study evaluated the affinities of various triazine derivatives for histamine H4 receptors using radioligand binding assays. The results indicated that certain derivatives could effectively bind to these receptors, potentially influencing inflammatory pathways and offering therapeutic avenues for allergic responses .

Summary of Findings

The biological activity of this compound is characterized by its potential anticancer properties and interactions with histamine receptors. The following table summarizes key findings from various studies:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Inhibited tumor growth by up to 62% in murine models |

| Histamine Interaction | Effective binding to H4 receptors suggesting anti-inflammatory potential |

Propiedades

IUPAC Name |

2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N8.ClH/c5-1(6)9-4-11-2(7)10-3(8)12-4;/h(H8,5,6,7,8,9,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZMTYLBNDRKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N=C(N)N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20638905 | |

| Record name | N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20638905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2959-04-8 | |

| Record name | NSC231488 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20638905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.